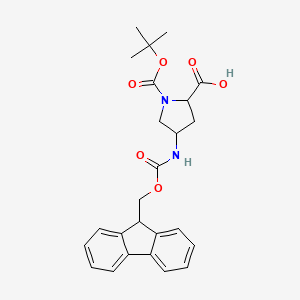

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

This compound is a pyrrolidine-based derivative featuring two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the 4-amino position.

- Boc (tert-butoxycarbonyl) at the 1-amino position. The carboxylic acid group at the 2-position enhances its utility in peptide synthesis as a building block. Its stereochemistry varies depending on the synthesis route, with common configurations including (2S,4R), (2R,4R), and (2S,4S) . Key applications include:

- Intermediate in solid-phase peptide synthesis (SPPS) for conformational control .

- Substrate for developing protease inhibitors or antiviral agents .

- Purity ≥95% (confirmed by LC-MS and NMR) in research-grade samples .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXRTVAIJMUAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Protective Group Manipulation

The compound’s reactivity is governed by its Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups, which shield the amine and carboxylic acid functionalities during synthesis.

Peptide Coupling Reactions

The carboxylic acid group participates in peptide bond formation through activation. Common coupling agents include:

Activation and Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC)/Hydroxybenzotriazole (HOBt) or Ethylcarbodiimide (EDCl)/HOBt.

-

Mechanism : The carboxylic acid is activated to an O-acylisourea intermediate, which reacts with amines to form amide bonds.

Typical Protocol :

-

Activate the carboxylic acid with DCC/HOBt in dichloromethane (DCM).

-

Add the amine component (e.g., amino acid ester).

-

Stir at room temperature for 12–24 hours.

Deprotection Reactions

Selective removal of protective groups enables sequential peptide elongation.

Boc Deprotection

-

Reagent : Trifluoroacetic acid (TFA) in DCM (1:1 v/v).

-

Conditions : 0°C to room temperature, 1–2 hours.

-

Mechanism : Acidolysis cleaves the Boc group via protonation and tert-butyl cation elimination.

Fmoc Deprotection

-

Reagent : 20% piperidine in dimethylformamide (DMF).

-

Conditions : Room temperature, 10–30 minutes.

-

Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct.

Racemization

-

Risk : Occurs during coupling if the stereochemistry at the α-carbon is not controlled.

-

Prevention : Use HOBt or Oxyma Pure as additives to suppress racemization.

Incomplete Deprotection

-

Detection : LC-MS or TLC monitoring.

-

Solution : Extend reaction time or increase reagent concentration .

Comparative Reaction Table

This compound’s utility in peptide synthesis stems from its orthogonal protective groups, enabling precise control over reaction sequences. Experimental protocols emphasize mild conditions to preserve stereochemical integrity, ensuring high yields and purity in complex syntheses.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

Biological Studies: Utilized in studies of enzyme-substrate interactions and protein folding.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in peptide bond formation, contributing to the synthesis of larger peptide chains .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights critical differences in substituents, stereochemistry, and molecular properties:

Notes:

- Stereochemistry significantly impacts biological activity and synthetic utility. For example, (2S,4R) configurations are preferred in SPPS for mimicking proline’s conformational constraints .

- Protecting Groups : Boc and Fmoc are base- and acid-labile, respectively, enabling sequential deprotection. Mtt and pentenyl groups offer alternative cleavage strategies .

Physical and Chemical Properties

| Property | Target Compound | (2S,4S)-Boc/Fmoc Isomer | (2S,4R)-tert-butoxy Derivative |

|---|---|---|---|

| Solubility | DMF, DMSO | DMF, Dichloromethane | DMF, THF |

| Stability | Stable at RT | Acid-sensitive (Boc) | Base-sensitive (Fmoc) |

| Storage | Room temperature | -20°C (long-term) | Room temperature |

| Hazard | H302, H315, H319 | Similar to target | H302, H335 |

Biological Activity

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-pyrrolidine, is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 452.50 g/mol

- CAS Number : 1822474-36-1

- Purity : >98% (HPLC)

The biological activity of Fmoc-pyrrolidine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to function as a prodrug, which can be metabolized into active forms that exert pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : Fmoc-pyrrolidine has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development in metabolic disorders.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that Fmoc-pyrrolidine exhibited potent anticancer activity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Neuroprotection

In a model of neuroinflammation, Fmoc-pyrrolidine was shown to reduce the levels of pro-inflammatory cytokines and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics

Pharmacokinetic studies indicate that Fmoc-pyrrolidine has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a therapeutic agent.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 4 hours |

| Metabolism | Hepatic |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.